B1576900 Dolabellanin-B2

Dolabellanin-B2

Cat. No.: B1576900
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolabellanin-B2 is a 33-amino acid antimicrobial peptide (AMP) originally isolated from the sea hare Dolabella auricularia and subsequently identified in other marine gastropods like Peronia peronii . With the amino acid sequence SHQDCYEALHKCMASHSKPFSCSMKFHMCLQQQ and a molecular weight of 3872.48 Da, it is characterized as a cationic alpha-helical antimicrobial peptide (alpha-CAMP) with an overall charge of +1 at physiological pH . Its primary research value lies in its potent, broad-spectrum antibacterial activity, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Klebsiella pneumoniae , Pseudomonas aeruginosa , and Proteus mirabilis . It also exhibits antifungal properties against strains like Candida albicans . The peptide is reported to operate through a mechanism common to many AMPs, initially interacting with and disrupting microbial membranes via electrostatic forces, leading to cell lysis . This membrane-targeting mechanism is of significant interest as it may reduce the propensity for bacteria to develop resistance compared to conventional antibiotics. This compound is supplied with documentation of its characterization by techniques such as reversed-phase HPLC (RP-HPLC) and mass spectrometry (MALDI-TOF/TOF) . This peptide is intended for research applications only, including in vitro studies on novel antimicrobial mechanisms, the development of anti-infective agents to combat antimicrobial resistance (AMR), and ecological immunology in marine invertebrates . FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

SHQDCYEALHKCMASHSKPFSCSMKFHMCLQQQ

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Dolabellanin-B2 has been identified as an antimicrobial peptide with significant activity against various pathogenic microorganisms. Research indicates that it exhibits cytotoxic effects at concentrations ranging from 2.5 to 100 µg/mL against certain pathogens, making it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

  • Study Reference : A study conducted by Tayone et al. highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against specific bacteria and fungi .
  • Findings : The peptide was shown to disrupt microbial cell membranes, leading to cell lysis and death.

Anticancer Applications

Research has revealed that this compound may also possess anticancer properties. It is part of a larger class of compounds derived from marine organisms that are currently being explored for their potential in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cells

  • Study Reference : In a study published on bioRxiv, this compound was assessed for its cytotoxic effects on human lymphoblast T2 cells .
  • Findings : The peptide showed varying levels of cytotoxicity, indicating its potential as an adjunct in cancer treatment protocols.

Table 1: Mechanism Insights

MechanismDescription
Self-assemblyForms α/β chameleon structures in solution
Membrane interactionDisrupts lipid bilayers of target cells
CytotoxicityInduces cell lysis through membrane disruption

Research and Development Potential

The exploration of this compound is part of a broader initiative to discover novel antimicrobial and anticancer agents from marine sources. This aligns with global efforts to combat antibiotic resistance and improve cancer treatment options.

Table 2: Comparative Analysis of Marine-Derived Compounds

CompoundSourceActivity TypeCurrent Status
This compoundDolabella auriculariaAntimicrobial, AnticancerPreclinical studies ongoing
Dolastatin-10Dolabella auriculariaAnticancerPhase II clinical trials
Brentuximab vedotinConus magusAnticancerApproved for clinical use

Chemical Reactions Analysis

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations using GROMACS V 4.6.7 package have been performed to study Dolabellanin-B2 . The Pep-fold server pdb atomic coordinate file was used for these simulations. The system was solvated in a cubic box with a 1.2 nm distance, applying the AMBER99SB force field using the TIP3P water model . Particle-mesh Ewald (PME) electrostatics and periodic boundary conditions were applied, and the system was neutralized by adding counter ions (CL-) .

Peptide Surface Electrostatics and Hydrophobicity

The total charge of the this compound peptide is calculated to be Z=1 . The potential field includes a dominant positive lobe, mainly from Lys 11, 18, and 25, and negative lobes in the N-terminal, attributed to Asp 4 and Glu 7 . The distribution of positive charge contributes to a high-volume positive coulomb cage bulb around the peptide . The total surface area is 30.5 ± 1.28 nm2, with hydrophobic and hydrophilic surfaces measuring 13.96 ± 0.68 nm2 .

Structural Studies

In lipid-free solutions, this compound adopts a β-rich conformation, as indicated by typical minima near 218 nm in CD spectra . It does not show secondary structure transition upon the addition of lipids . The residues 8 (Ala) to 30 (Leu) are positively charged (Lys 11, 18 and 25) or hydrophobic, interrupted by the presence of four polar serines (15, 17, 21 and 23), while negatively charged residues are in the N-terminal (4 and 7), leading to charge discrimination . Histidine residues (2, 10, 16 and 27) could affect antibacterial activity by adding partial positive charge in acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dolabellanin-B2 belongs to a diverse class of antimicrobial amyloids. Below is a comparative analysis with structurally or functionally related peptides:

Table 1: Structural and Functional Comparison of this compound with Analogous AMPs

Property This compound Bombinin H4 Citropin 1.3 Pleurocidin-like WFX
Source Dolabella auricularia Bombina species Australian tree frog Winter flounder (Pseudopleuronectes americanus)
Predicted Structure α-helical (AlphaFold) α-helical α-helical β-rich
Experimental Structure β-rich (solution), α/β-mixed (lipids) Cross-α/β fibrils Cross-α fibrils Cross-β fibrils
Net Charge Low Low High Neutral
Antimicrobial Activity Moderate (broad-spectrum) Low High None reported
Structural Dynamics β→α transition over time Stable cross-α/β Stable cross-α Stable β-rich
Membrane Interaction α-helical insertion into lipids α-helical dominant α-helical pore formation Limited membrane interaction

Key Comparative Insights:

Structural Prediction vs. Experimental Reality this compound and Bombinin H4 both exhibit discrepancies between AlphaFold’s α-helical predictions and experimentally observed β-rich or mixed conformations . This highlights limitations in computational models for predicting amyloidogenic peptides. In contrast, Citropin 1.3’s predicted α-helical structure aligns with its cross-α fibrils, suggesting stronger predictive accuracy for non-amyloidogenic peptides .

Activity and Charge Correlation

  • This compound and Bombinin H4’s low net charge correlates with reduced activity against Micrococcus luteus (Table 1, ). Conversely, Citropin 1.3’s high charge enhances electrostatic membrane targeting, explaining its potent activity .

Structural Plasticity and Function this compound’s β-to-α transition under lipid exposure is unique among the compared AMPs, enabling adaptive membrane disruption . Pleurocidin-like WFX’s stable β-rich structure and neutral charge may indicate non-antimicrobial roles, such as biofilm formation or immune signaling .

Fibril Assembly and Diffraction Patterns

  • This compound forms diffuse cross-β diffraction rings, unlike the sharp arcs seen in Citropin 1.3’s cross-α fibrils . This suggests less ordered amyloid aggregation in this compound.

Preparation Methods

Ultrafiltration

  • Initial crude extracts are passed through centrifugal ultrafilters with a molecular weight cutoff of 10 kDa.
  • This step concentrates small peptides and removes larger proteins and debris.

Gel Filtration Chromatography

  • Gel filtration (size-exclusion chromatography) is employed to separate components based on molecular size.
  • This technique is particularly useful for initial fractionation of the peptide mixture, enriching fractions containing this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • RP-HPLC is used for further purification of this compound based on hydrophobic interactions.
  • Multiple protein fractions are separated, and specific peaks corresponding to this compound are collected for analysis.
  • HPLC chromatograms typically show nine protein fractions after ultrafiltration, with this compound identified among these.

Analytical Identification and Characterization

Mass Spectrometry

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is used to confirm the identity of this compound.
  • Mass spectra are matched against databases (Mascot and NCBI) to verify the peptide sequence and molecular weight.

SDS-PAGE Analysis

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed during early purification steps to monitor protein composition and purity.

Research Findings on Preparation and Properties

Purification Summary Table

Step Technique Purpose Outcome
1. Extraction Tissue homogenization / fluid separation Obtain crude peptide mixture Crude extract containing peptides
2. Ultrafiltration 10 kDa centrifugal filter Concentrate peptides <10 kDa Enriched peptide fraction
3. Gel Filtration Size-exclusion chromatography Separate by molecular size Fractionation of peptide-containing eluates
4. RP-HPLC Hydrophobic interaction Further purification of this compound Isolation of distinct peptide peaks
5. MALDI-TOF/TOF Mass spectrometry Peptide identification Confirmation of this compound sequence

Molecular Dynamics and Structural Insights

  • Computational modeling and 50 ns molecular dynamics simulation (using GROMACS with AMBER99SB force field) have been applied to the purified peptide to understand its structure-function relationship.
  • The peptide exhibits an alpha-helical cationic antimicrobial peptide (alpha-CAMP) fold with an overall charge of +1 at pH 7.
  • Structural features include positively charged lysine residues and hydrophobic regions, which are critical for antibacterial activity and membrane interaction.

Summary of Preparation Protocol

Q & A

Q. What established methodologies are recommended for synthesizing Dolabellanin-B2, and how can purity be validated?

To synthesize this compound, researchers should employ solid-phase peptide synthesis (SPPS) or heterologous expression systems, depending on its molecular class (e.g., peptide or secondary metabolite). Purity validation requires reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and homogeneity. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for structural verification. For reproducibility, document reaction conditions (solvents, temperatures) and purification steps in detail, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural properties?

Key techniques include:

Technique Purpose Example Parameters
Circular DichroismSecondary structure analysis (e.g., α-helices)Wavelength range: 190–260 nm
X-ray CrystallographyAtomic-level 3D structure resolutionResolution: <2.0 Å
FT-IR SpectroscopyFunctional group identificationSpectral range: 4000–400 cm⁻¹
Cross-reference data with computational models (e.g., molecular dynamics simulations) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Use cell-based assays targeting pathways relevant to this compound’s reported bioactivity (e.g., antimicrobial, anticancer). Examples:

  • MTT assay for cytotoxicity (IC50 determination).
  • Enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization).
  • Antimicrobial susceptibility testing (MIC/MBC endpoints).
    Include positive/negative controls and triplicate measurements to ensure statistical rigor. Secondary validation with orthogonal assays (e.g., flow cytometry for apoptosis) is advised .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies:

  • Meta-analysis : Compare datasets across studies, adjusting for variables like solvent choice (DMSO vs. aqueous) or cell line specificity.
  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

Q. What experimental designs are optimal for investigating this compound’s structure-activity relationships (SAR)?

Combine fragment-based screening and site-directed mutagenesis (if applicable). For example:

  • Alanine scanning : Replace key residues to assess functional importance.
  • Co-crystallization : Resolve ligand-target complexes to identify binding motifs.
  • QSAR modeling : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can computational approaches elucidate this compound’s mechanism of action?

Leverage molecular docking (AutoDock Vina), molecular dynamics (GROMACS), and network pharmacology (STRING database) to:

  • Predict target proteins (e.g., kinase or GPCR binding).
  • Simulate conformational stability in physiological conditions.
  • Map putative interaction networks (e.g., apoptosis pathways). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate reproducibility challenges in this compound research?

  • Standardized protocols : Publish detailed synthetic pathways and assay conditions (e.g., pre-incubation times).
  • Open data sharing : Deposit raw NMR/MS spectra in repositories like Zenodo.
  • Collaborative validation : Partner with independent labs for cross-verification of key findings .

Q. How should researchers integrate multi-omics data to contextualize this compound’s biological role?

Adopt a systems biology approach:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • Metabolomics : LC-MS/MS to track metabolic flux alterations.
    Use pathway enrichment tools (DAVID, MetaboAnalyst) to integrate datasets and identify hub pathways .

Q. What methodological considerations apply to long-term stability studies of this compound?

Design accelerated stability tests under varying conditions:

Condition Parameters Analysis Frequency
High humidity75% RH, 40°C0, 1, 3, 6 months
Oxidative stress0.3% H₂O₂, 25°CWeekly for 1 month
Monitor degradation via HPLC-UV and LC-MS, reporting degradation products and shelf-life projections .

Q. What ethical frameworks guide in vivo testing of this compound’s therapeutic potential?

Follow ARRIVE 2.0 guidelines for animal studies:

  • Justify sample sizes via power analysis.
  • Use blinding and randomization to reduce bias.
  • Include humane endpoints (e.g., tumor volume limits).
    Submit protocols for institutional ethics review (IACUC) prior to experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.